molecular formula C13H15NO2 B1296160 (2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid CAS No. 6949-72-0

(2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid

Cat. No.: B1296160
CAS No.: 6949-72-0
M. Wt: 217.26 g/mol
InChI Key: ULGYSCIYCHOGKV-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

While explicit NMR data for this compound is absent in the provided sources, inferences can be made from analogous structures. The ¹H NMR spectrum is expected to show:

  • Aromatic protons : Singlets or doublets in the δ 6.8–7.2 ppm range for the indole’s benzene ring.
  • Methyl groups : Sharp singlets at δ 2.1–2.5 ppm for the three methyl substituents.
  • Acetic acid protons : A triplet for the methylene (–CH₂–) group near δ 3.7 ppm and a broad singlet for the carboxylic acid (–COOH) proton around δ 12 ppm.

In ¹³C NMR , the carbonyl carbon of the acetic acid group would resonate near δ 170–175 ppm, while the indole carbons would appear between δ 110–140 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would exhibit:

  • A strong O–H stretch from the carboxylic acid at ~2500–3300 cm⁻¹ (broad).
  • C=O stretch at ~1700 cm⁻¹.
  • C–H stretches for aromatic and methyl groups at 2800–3100 cm⁻¹.

UV-Vis Spectroscopy

The conjugated indole system typically absorbs in the 280–290 nm range due to π→π* transitions. Substitution with electron-donating methyl groups may slightly red-shift the absorbance.

Crystallographic Analysis and Conformational Studies

No explicit crystallographic data (e.g., unit cell parameters or space group) is available for this compound in the provided sources. However, studies on related indole-3-acetic acid derivatives reveal a tendency for planar indole rings and hydrogen-bonded dimers via carboxylic acid groups. For example, 2-methylindole-3-acetic acid forms monoclinic crystals with P2₁/c space group and hydrogen-bonding networks stabilizing the lattice.

Molecular dynamics simulations predict that the methyl groups in this compound impose steric hindrance, limiting rotation about the C3–C bond of the acetic acid side chain. This rigidity may influence its solid-state packing and solubility.

Properties

IUPAC Name

2-(2,6,7-trimethyl-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-7-4-5-10-11(6-12(15)16)9(3)14-13(10)8(7)2/h4-5,14H,6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGYSCIYCHOGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=C(N2)C)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40989441
Record name (2,6,7-Trimethyl-1H-indol-3-yl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6949-72-0
Record name 2,6,7-Trimethyl-1H-indole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6949-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC22872
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,6,7-Trimethyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acetic Acid Attachment: The acetic acid moiety can be introduced via a Grignard reaction, where a Grignard reagent (e.g., methylmagnesium bromide) reacts with an appropriate indole derivative to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol or aldehyde. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can occur at the indole ring positions using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: N-bromosuccinimide in carbon tetrachloride for bromination.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its structural features allow for modifications that can lead to derivatives with enhanced properties.

Biology

Research has indicated that (2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid exhibits a range of biological activities , including:

  • Antimicrobial Activity : It has been shown to inhibit various microbial strains.
  • Antiviral Properties : The compound demonstrates potential against certain viral infections.
  • Anticancer Effects : Preliminary studies suggest it may induce apoptosis in cancer cell lines and inhibit tumor growth.

Medicine

Ongoing research is exploring its potential as a therapeutic agent for various diseases. The compound's interactions with specific molecular targets may lead to new treatment modalities.

Industry

In industrial applications, it is used in the development of dyes , pigments, and other chemicals. Its unique chemical properties make it suitable for various formulations.

Research indicates that this compound exhibits significant biological activities:

Anticancer Activity

A study demonstrated that this compound induced apoptosis in human breast cancer cell lines (MCF-7 and MDA-MB-231). Flow cytometry analysis revealed that the compound triggered caspase activation in a dose-dependent manner, indicating its potential as an anticancer agent.

Antimicrobial Studies

In vitro assays have shown that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness was comparable to standard antibiotics used in clinical settings.

Case Study 1: Anticancer Activity

In a controlled laboratory study, researchers treated human breast cancer cell lines with varying concentrations of this compound. The results showed a significant reduction in cell viability and increased apoptosis rates compared to untreated controls.

Case Study 2: Antimicrobial Efficacy

A series of antimicrobial tests were conducted against common bacterial strains. The compound exhibited a broad spectrum of activity, effectively inhibiting growth at concentrations similar to established antibiotics.

Mechanism of Action

The mechanism of action of (2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and type of substituents significantly alter physicochemical properties. Key analogs include:

Compound Name Substituents Molecular Weight Key Properties Reference
(2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid 2-, 6-, 7-CH₃ 217.21* High lipophilicity; potential metabolic stability
2-(6-Methyl-1H-indol-3-yl)-acetic acid 6-CH₃ 189.21 Grey solid; unclassified GHS hazards
2-(6,7-Dichloro-2-methyl-1H-indol-3-yl)-acetic acid 2-CH₃; 6,7-Cl 258.10 Increased electronegativity; halogen effects
(2,4,7-Trimethyl-1H-indol-3-yl)-acetic acid 2-, 4-, 7-CH₃ 217.21 Varied methyl positioning affects crystallinity
2-[6-(Benzyloxy)-1H-indol-3-yl]-acetic acid 6-OCH₂C₆H₅ 281.31 Bulky substituent; reduced solubility

*Calculated based on formula C₁₃H₁₅NO₂.

  • Lipophilicity: The trimethyl derivative is expected to exhibit higher logP values than mono-methyl or halogenated analogs due to additive hydrophobic effects .
  • Solubility : Polar groups (e.g., -Cl in ) increase water solubility, whereas methyl and benzyloxy groups () reduce it.

Biological Activity

Overview

(2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid is an organic compound belonging to the indole family, characterized by three methyl groups at positions 2, 6, and 7 on the indole ring and an acetic acid moiety at position 3. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research.

Biological Properties

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : It has been studied for its potential to inhibit various microbial strains.
  • Antiviral Properties : The compound shows promise against certain viral infections.
  • Anticancer Effects : Preliminary studies suggest it may induce apoptosis in cancer cell lines and inhibit tumor growth.

The biological effects of this compound are primarily attributed to its interaction with cellular targets:

Target Interactions

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as a ligand for various receptors, influencing cellular signaling pathways.

Cellular Effects

The compound affects cellular processes such as:

  • Modulating gene expression.
  • Influencing cell signaling pathways.
  • Altering metabolic activity.

Case Studies

  • Anticancer Activity : A study demonstrated that this compound induced apoptosis in human breast cancer cell lines (MCF-7 and MDA-MB-231). Flow cytometry analysis revealed that the compound triggered caspase activation in a dose-dependent manner, indicating its potential as an anticancer agent .
  • Antimicrobial Studies : In vitro assays have shown that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness was comparable to standard antibiotics used in clinical settings .

Comparative Analysis

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, AnticancerEnzyme inhibition, receptor modulation
Indole-3-acetic acidPlant growth regulatorHormonal signaling in plants
(2,5-Dimethyl-1H-indol-3-yl)-acetic acidLimited biological activitySimilar structural properties

Q & A

Q. What are the standard protocols for synthesizing (2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid in laboratory settings?

Methodological Answer: A common approach involves refluxing the indole precursor with acetic acid derivatives under controlled conditions. For example, analogous indole-acetic acid compounds are synthesized by reacting substituted indoles with chloroacetic acid or glyoxylic acid in acidic media. Purification typically involves recrystallization from a mixture of dimethylformamide (DMF) and acetic acid, followed by washing with ethanol and diethyl ether to isolate the product . Researchers should monitor reaction progress via thin-layer chromatography (TLC) and confirm purity through melting point analysis or HPLC.

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy: Use Fourier-transform infrared (FT-IR) spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and nuclear magnetic resonance (NMR) spectroscopy to assign proton environments (e.g., indole NH at δ ~10 ppm, methyl groups at δ ~2.1–2.5 ppm) .
  • Crystallography: Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves the 3D structure. Key parameters include R-factors (<5%) and validation of hydrogen bonding networks .

Q. What analytical techniques are used to quantify the purity and concentration of this compound in solution?

Methodological Answer:

  • Titration: Acid-base titration with standardized NaOH (e.g., 0.1 M) using phenolphthalein as an indicator to determine molarity. Ensure endpoint accuracy by avoiding air bubbles in the burette and using triplicate trials .
  • UV-Vis Spectroscopy: Quantify concentration via Beer-Lambert law at λmax (~280 nm for indole derivatives), validated against a calibration curve .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data during refinement of this compound structures?

Methodological Answer: Discrepancies often arise from twinning, thermal motion, or partial occupancy. Use SHELXL to:

  • Apply restraints for bond lengths/angles based on similar indole derivatives.
  • Test for twinning using the Hooft parameter or ROTAX analysis.
  • Validate with the CheckCIF tool to identify outliers in displacement parameters .

Q. What computational methods are effective for modeling the electronic and vibrational properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311++G(d,p) level to predict vibrational frequencies (FT-IR/Raman) and NMR chemical shifts. Compare computed vs. experimental data to validate accuracy .
  • Molecular Dynamics (MD): Simulate solvation effects (e.g., in water/DMSO) using GROMACS to study conformational stability under physiological conditions.

Q. What strategies optimize the synthetic yield and purity of this compound in multi-step reactions?

Methodological Answer:

  • Reaction Optimization: Vary reflux time (3–5 hours) and acetic acid concentration to maximize yield. Use sodium acetate as a catalyst to enhance electrophilic substitution at the indole C3 position .
  • Purification: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) to separate regioisomers. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How do researchers evaluate the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measure decomposition temperature (Td) under nitrogen atmosphere.
  • pH Stability: Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via UV-Vis or LC-MS. Acidic conditions may protonate the indole NH, altering solubility .

Q. What mechanistic approaches are used to study the biological activity of this compound in pharmacological research?

Methodological Answer:

  • In Vitro Assays: Use MTT assays to evaluate cytotoxicity (IC50) against cancer cell lines (e.g., HeLa, MCF-7) or antimicrobial disk diffusion tests.
  • Molecular Docking: Simulate interactions with target proteins (e.g., cyclooxygenase-2) using AutoDock Vina. Focus on hydrogen bonding with the acetic acid moiety and hydrophobic interactions with methyl groups .

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